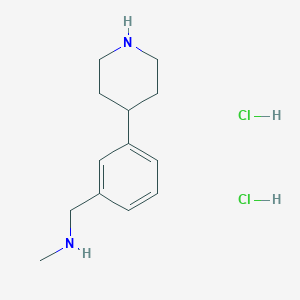
N-Metil-1-(3-(piperidin-4-il)fenil)metanamina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2.2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Aplicaciones Científicas De Investigación
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
As a semi-flexible linker in PROTACs, it may facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, it can be inferred that the compound may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Result of Action
In the context of PROTACs, it can be speculated that the compound may contribute to the selective degradation of target proteins, potentially altering cellular functions depending on the specific targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of N-methyl-1-(3-(piperidin-4-yl)phenyl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The purity of the final product is often ensured through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the piperidine ring or the phenyl group is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce different amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: Another similar compound used as a semi-flexible linker in PROTAC development.
Uniqueness
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the development of targeted protein degradation strategies and other applications in scientific research .
Propiedades
IUPAC Name |
N-methyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;;/h2-4,9,12,14-15H,5-8,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXGNOCUCLJROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














